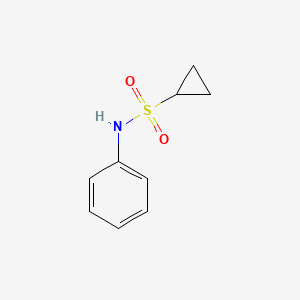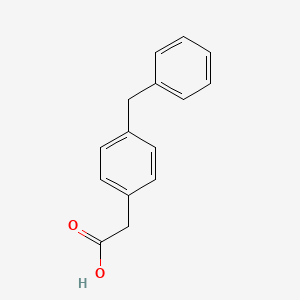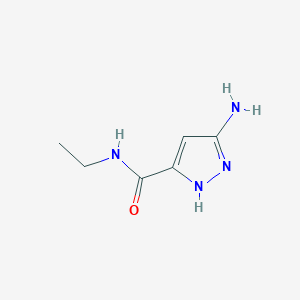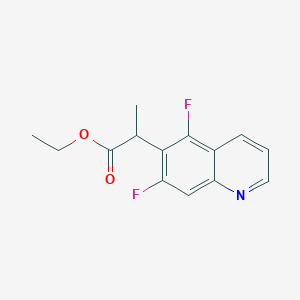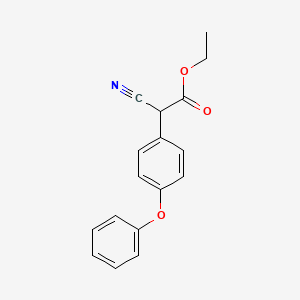
Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate typically involves the reaction of 4-phenoxyphenylacetic acid with ethyl cyanoacetate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate can be compared to other similar compounds, such as Ethyl cyanoacetate and 4-phenoxyphenylacetic acid. While these compounds share structural similarities, this compound is unique in its combination of functional groups, which contributes to its distinct reactivity and applications.
Comparaison Avec Des Composés Similaires
Ethyl cyanoacetate
4-phenoxyphenylacetic acid
Ethyl 2-cyano-3-(4-phenoxyphenyl)propionate
Propriétés
Formule moléculaire |
C17H15NO3 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-(4-phenoxyphenyl)acetate |
InChI |
InChI=1S/C17H15NO3/c1-2-20-17(19)16(12-18)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11,16H,2H2,1H3 |
Clé InChI |
IELLDNXJNFHROA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




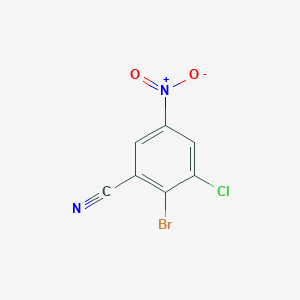
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B15356550.png)
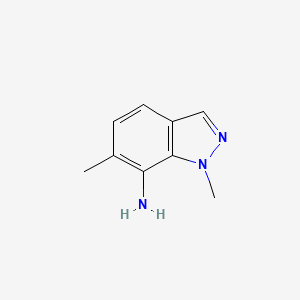
![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
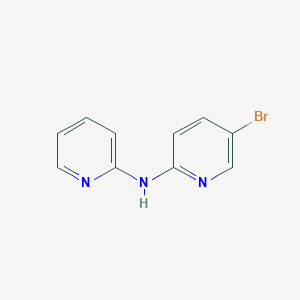

![4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile](/img/structure/B15356584.png)
